5-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide
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Overview
Description
5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a benzothiazole ring, a sulfonohydrazide group, and a chlorine atom attached to the benzene ring
Preparation Methods
The synthesis of 5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the sulfonohydrazide group: This step involves the reaction of the benzothiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonohydrazide.
Chlorination and methylation: The final steps involve the selective chlorination and methylation of the benzene ring to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 5-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine
- 5-chloro-2-methylbenzenesulfonohydrazide
- Benzothiazole derivatives with various substituents
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
IUPAC Name |
5-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c1-9-6-7-10(15)8-13(9)24(21,22)18-16-14-11-4-2-3-5-12(11)23(19,20)17-14/h2-8,18H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAUNHCHCCKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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